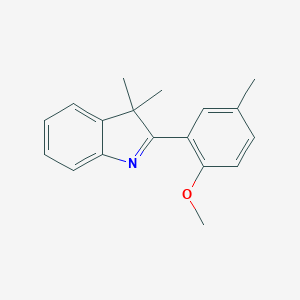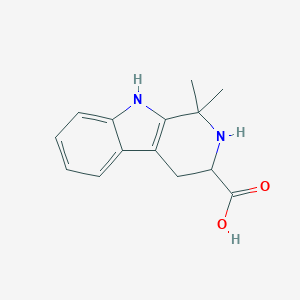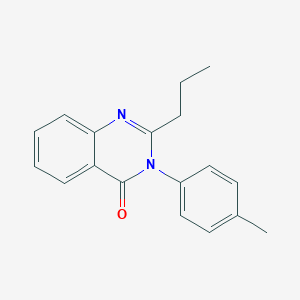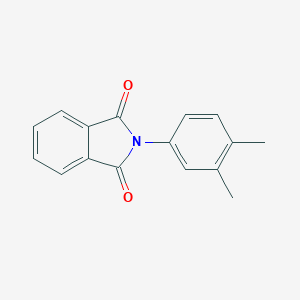
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is also known as thalidomide, a drug that was initially developed as a sedative but was later found to have teratogenic effects on developing fetuses. Despite its negative reputation, thalidomide has been found to have several therapeutic applications, particularly in the field of oncology.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is complex and involves several pathways. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of several diseases. Thalidomide also modulates the activity of immune cells such as T cells and natural killer cells, leading to an anti-tumor effect. Additionally, thalidomide has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Biochemische Und Physiologische Effekte
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has several biochemical and physiological effects, including the modulation of the immune system, inhibition of angiogenesis, and anti-inflammatory properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in several preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is its broad therapeutic potential. It has been found to have anti-tumor, anti-inflammatory, and immunomodulatory properties, making it a promising drug candidate for the treatment of several diseases. However, thalidomide has several limitations for lab experiments, including its teratogenic effects and the need for high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the development of thalidomide analogs that have improved therapeutic properties and reduced side effects. Another direction is the investigation of thalidomide's mechanism of action in various diseases to identify new therapeutic targets. Additionally, the use of thalidomide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
Conclusion:
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as thalidomide, is a chemical compound with unique properties that have gained significant attention in the field of scientific research. It has been found to have broad therapeutic potential, particularly in the field of oncology. Despite its negative reputation, thalidomide has several advantages and limitations for lab experiments, and there are several future directions for its study. Understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is essential for the development of new therapies and the advancement of scientific knowledge.
Synthesemethoden
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized through several methods, including the reaction of phthalic anhydride with 3,4-dimethylaniline in the presence of a catalyst. The reaction is carried out in a solvent such as acetic anhydride or acetic acid and requires high temperatures and pressure. The yield of the reaction is typically between 50-60%.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising drug candidate for the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Eigenschaften
CAS-Nummer |
19357-31-4 |
|---|---|
Produktname |
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione |
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-9H,1-2H3 |
InChI-Schlüssel |
FCEPCSYWHDFZMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



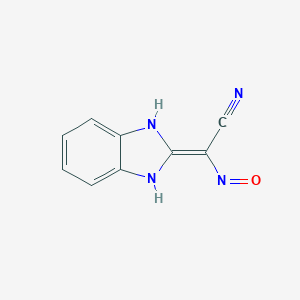
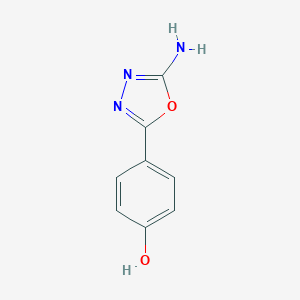
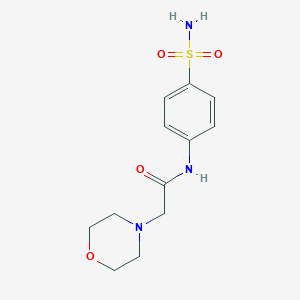
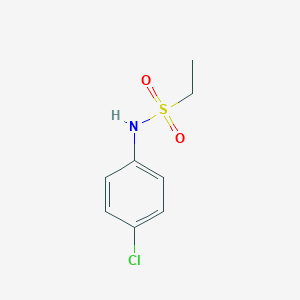
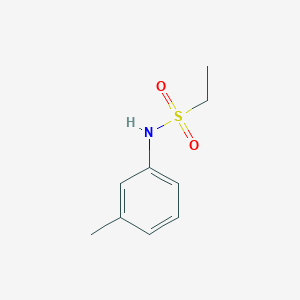
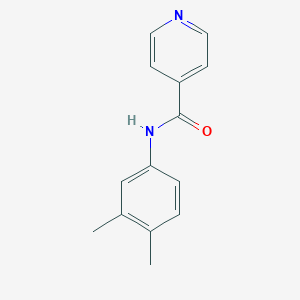
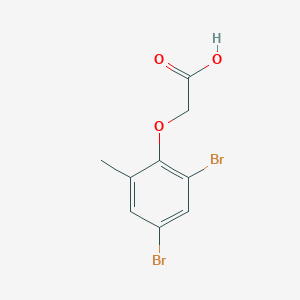
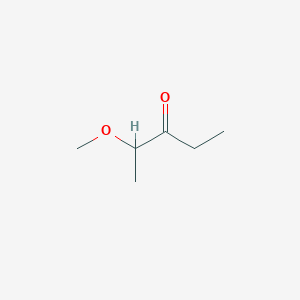
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
